molecular formula C14H11BrN2O2S B8788076 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)-

Cat. No.: B8788076
M. Wt: 351.22 g/mol
InChI Key: FNCIEDWMCLNYKB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylsulfonyl group attached to the pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of 3-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation-reduction reactions, altering the compound’s electronic properties.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- exerts its effects is primarily through its interaction with specific molecular targets. The bromine and phenylsulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-methyl-1H-pyrazole: Shares the bromine and methyl groups but differs in the core structure.

    1-(phenylsulfonyl)pyrrole: Contains the phenylsulfonyl group but lacks the bromine and pyridine components.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- is unique due to its specific combination of functional groups and the pyrrolopyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11BrN2O2S

Molecular Weight

351.22 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-bromo-3-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H11BrN2O2S/c1-10-9-17(14-13(10)7-11(15)8-16-14)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

FNCIEDWMCLNYKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (B-6-1) (1.2 g, 5.68 mmol) in THF (30 mL) was added NaH (0.34 g, 8.5 mmol) under N2 at 0° C., 4-bromophenylsulfonyl chloride (1.2 g, 6.8 mmol) was added 30 minutes later. The mixture was stirred at room temperature for 1.5 h. TLC (Petroleum ether: EtOAc=5:1) showed that the reaction was complete. Saturated aqueous NaCl (10 mL) was added, and the mixture was filtered to give 5-bromo-3-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (B-6-2) (0.8 g) as a white solid. The organic layer was separated from the filtrate, concentrated to 8 mL, then filtered to give 5-bromo-1-(4-bromophenylsulfonyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine (0.5 g). Two batches were combined to give 5-bromo-3-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (B-6-2) (1.3 g, 65.2%) as a white solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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